molecular formula C16H18N4O4S2 B2987516 2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide CAS No. 879062-19-8

2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

Cat. No. B2987516
CAS RN: 879062-19-8
M. Wt: 394.46
InChI Key: FKLHPHCPOGKWKS-UHFFFAOYSA-N
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Description

2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is a useful research compound. Its molecular formula is C16H18N4O4S2 and its molecular weight is 394.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Potential

Synthetic Pathways and Characterization

Research has focused on developing convenient synthetic methods for compounds with structures related to 2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide. For instance, the study by Zaki, Radwan, and El-Dean (2017) highlights a synthetic approach for new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, showcasing the chemical flexibility and potential for pharmacological investigation of such compounds (Zaki, Radwan, & El-Dean, 2017).

Anticancer Activities

Another critical area of research has been the exploration of anticancer properties. Ghorab et al. (2015) conducted a study on novel sulfonamide derivatives synthesized using similar key intermediates, which were screened for their cytotoxic activity against breast and colon cancer cell lines. The research found certain compounds exhibiting potent anticancer activities, suggesting the therapeutic potential of these derivatives (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Reem K. Arafa, 2015).

Antimicrobial Properties

The synthesis of new quinazolines with potential as antimicrobial agents has also been a focus, as highlighted by Desai, Shihora, and Moradia (2007), who synthesized compounds exhibiting antibacterial and antifungal activities against various pathogens (Desai, Shihora, & Moradia, 2007).

Molecular Docking and Spectroscopy Studies

Molecular Docking Studies

El-Azab et al. (2016) conducted a comprehensive structural and vibrational study on a compound structurally similar to this compound. Their research included molecular docking results suggesting the compound's potential inhibitory activity against the BRCA2 complex, highlighting its relevance in drug design for cancer therapy (El-Azab et al., 2016).

properties

IUPAC Name

2-[(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S2/c17-26(23,24)11-7-5-10(6-8-11)18-14(21)9-25-16-19-13-4-2-1-3-12(13)15(22)20-16/h5-8H,1-4,9H2,(H,18,21)(H2,17,23,24)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLHPHCPOGKWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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